Zooxanthellabetaine A
Overview
Description
Zooxanthellabetaine A is a naturally occurring compound isolated from the symbiotic dinoflagellate, Symbiodinium sp. It is a type of betaine, specifically identified as 4-(4-hydroxybenzoyloxy)-3-(trimethylammonio)butyrate
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Zooxanthellabetaine A involves several steps, starting with the extraction of the compound from the dinoflagellate Symbiodinium sp. The extraction process typically involves the use of solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone . The compound is then purified through various chromatographic techniques to obtain a high-purity product.
Industrial Production Methods
Currently, there are no large-scale industrial production methods for this compound due to its complex structure and the difficulty in obtaining it from natural sources
Chemical Reactions Analysis
Types of Reactions
Zooxanthellabetaine A can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
Zooxanthellabetaine A has several scientific research applications, including:
Chemistry: It is used as a model compound to study the chemical properties and reactivity of betaines.
Biology: The compound is studied for its role in the symbiotic relationship between dinoflagellates and their host organisms.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases related to oxidative stress and inflammation.
Industry: this compound is being investigated for its potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Zooxanthellabetaine A involves its interaction with various molecular targets and pathways. It is believed to exert its effects through modulation of oxidative stress and inflammation pathways. The compound may also interact with specific receptors and enzymes involved in these processes, although further research is needed to fully elucidate its mechanism of action .
Comparison with Similar Compounds
Zooxanthellabetaine A is structurally similar to other betaines, such as zooxanthellabetaine B and zooxanthellamine These compounds share a common betaine structure but differ in their specific functional groups and side chains
List of Similar Compounds
- Zooxanthellabetaine B
- Zooxanthellamine
- Zooxanthellatoxin
- Palytoxin
Properties
IUPAC Name |
4-(4-hydroxybenzoyl)oxy-3-(trimethylazaniumyl)butanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO5/c1-15(2,3)11(8-13(17)18)9-20-14(19)10-4-6-12(16)7-5-10/h4-7,11H,8-9H2,1-3H3,(H-,16,17,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZULOZLBZCWPCR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)C(CC(=O)[O-])COC(=O)C1=CC=C(C=C1)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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